1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride
CAS No.: 1585869-89-1
Cat. No.: VC2887969
Molecular Formula: C10H13ClF2N2O2S
Molecular Weight: 298.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1585869-89-1 |
|---|---|
| Molecular Formula | C10H13ClF2N2O2S |
| Molecular Weight | 298.74 g/mol |
| IUPAC Name | 1-(3,4-difluorophenyl)sulfonylpiperazine;hydrochloride |
| Standard InChI | InChI=1S/C10H12F2N2O2S.ClH/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H |
| Standard InChI Key | BDFRLWPUILXIIT-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)F.Cl |
| Canonical SMILES | C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride is a derivative of piperazine, a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms. The compound features a 3,4-difluorobenzenesulfonyl group attached to one of the nitrogen atoms of the piperazine ring, with the molecule existing as a hydrochloride salt.
Basic Physicochemical Properties
The compound possesses several key chemical characteristics that define its identity and potential reactivity, as summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1585869-89-1 |
| Molecular Formula | C₁₀H₁₃ClF₂N₂O₂S |
| Molecular Weight | 298.74 g/mol |
| IUPAC Name | 1-(3,4-difluorophenyl)sulfonylpiperazine;hydrochloride |
| Standard InChI | InChI=1S/C10H12F2N2O2S.ClH/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H |
| Standard InChIKey | BDFRLWPUILXIIT-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)F.Cl |
| PubChem Compound ID | 91654606 |
Structural Features and Properties
The structural integrity of 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride is characterized by several distinct features:
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A piperazine heterocycle with two nitrogen atoms at positions 1 and 4
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A 3,4-difluorobenzene moiety connected via a sulfonyl group to one of the nitrogen atoms
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The presence of two fluorine atoms at positions 3 and 4 of the benzene ring, which significantly influences the electronic properties of the molecule
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A hydrochloride salt formation that enhances aqueous solubility compared to the free base
The compound's structure confers specific physicochemical properties, including moderate water solubility due to the salt formation, while the fluorine substituents likely contribute to its metabolic stability and lipophilicity.
Structure-Activity Relationships
Impact of Fluorine Substitution
The presence of fluorine atoms at positions 3 and 4 of the benzene ring represents a strategic substitution pattern that can profoundly influence the compound's pharmacological profile:
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The electron-withdrawing nature of fluorine affects the electronic distribution within the molecule
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Fluorine substitution typically enhances metabolic stability by protecting vulnerable positions from oxidative metabolism
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The lipophilicity of the molecule may be altered, potentially improving membrane permeability
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The size and electronegativity of fluorine atoms can influence binding interactions with biological targets
Role of the Piperazine Scaffold
The piperazine component of the molecule provides:
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Basic nitrogen atoms that can participate in hydrogen bonding with biological targets
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A rigid scaffolding that presents functional groups in specific spatial orientations
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Potential for additional functionalization at the second nitrogen atom
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Improved aqueous solubility compared to purely aromatic structures
Research Status and Analytical Considerations
Current Research Focus
The compound 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride is currently classified for research use only, with explicit restrictions against human or veterinary applications. This designation places it primarily within the domain of chemical and pharmaceutical intermediate research.
Analytical Methods and Characterization
Standard analytical techniques applicable to the characterization of this compound include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Mass Spectrometry for molecular weight confirmation
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Infrared Spectroscopy for functional group identification
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X-ray crystallography for precise three-dimensional structural analysis
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